molecular formula C18H18N2O4 B565452 Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate CAS No. 1246814-58-3

Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate

Cat. No. B565452
CAS RN: 1246814-58-3
M. Wt: 326.352
InChI Key: BOQJARCVFUIRKV-UHFFFAOYSA-N
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Description

Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate is a chemical compound . It is an intermediate for the synthesis of D,L-Alanosine.


Synthesis Analysis

The synthesis of carbamates, such as this compound, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, avoiding over-alkylation of the carbamate . Another common carbamate protecting group used in synthesis is the t-butyloxycarbonyl (Boc) protecting group .


Molecular Structure Analysis

The molecular formula of this compound is C18H18N2O4. Its molecular weight is 326.352. More detailed structural information can be obtained from databases like ChemSpider or NIST Chemistry WebBook .

Scientific Research Applications

1. Anti-Tubercular Activity

  • Research shows that derivatives of benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate exhibit promising anti-tubercular activity. These compounds have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Molecular docking studies suggest significant interactions with key enzymes responsible for cell wall synthesis in Mycobacterium, indicating their potential as lead compounds in anti-tubercular drug discovery (Nimbalkar et al., 2018).

2. Gold(I)-Catalyzed Intramolecular Hydroamination

  • This compound derivatives have been employed in gold(I)-catalyzed intramolecular hydroamination reactions. These reactions demonstrate the versatility of these compounds in forming complex structures, such as piperidine derivatives, through efficient catalytic processes (Zhang et al., 2006).

3. Synthesis of β-Lactam Antibiotics

  • The compound plays a role in the synthesis of β-lactam antibiotics, which are crucial for treating bacterial infections. Its involvement in the preparation of key intermediates for carbapenem synthesis highlights its importance in pharmaceutical manufacturing (Chao et al., 2009).

4. Sonochemistry in Green Chemistry

  • The use of ultrasound-assisted synthesis techniques for this compound derivatives represents an advancement in green chemistry. This approach reduces hazardous chemical usage, energy consumption, and enhances selectivity, thereby offering an eco-friendly synthesis method for these compounds (Nikalje et al., 2017).

Mechanism of Action

The mechanism of action of carbamates involves the inhibition of acetylcholinesterase . This is achieved through the reactivity and steric effects of the carbamate esters .

properties

IUPAC Name

benzyl N-(2-oxo-1-phenylmethoxyazetidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-17-16(11-20(17)24-13-15-9-5-2-6-10-15)19-18(22)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQJARCVFUIRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696498
Record name Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246814-58-3
Record name Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate
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Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate
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Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate
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Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate

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